
Titanocene(o-CH3NHSPh)I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Titanocene(o-CH3NHSPh)I is a compound belonging to the family of titanocene complexes. These complexes are known for their versatile applications in organic synthesis, catalysis, and medicinal chemistry. The compound features a titanium center coordinated to cyclopentadienyl ligands and an iodide ligand, along with an o-methylaminophenyl substituent.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Titanocene(o-CH3NHSPh)I typically involves the reaction of titanocene dichloride with an appropriate ligand precursor. One common method is to react titanocene dichloride with o-methylaminophenyl iodide in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the titanium center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Titanocene(o-CH3NHSPh)I undergoes various types of chemical reactions, including:
Oxidation: The titanium center can be oxidized to higher oxidation states.
Reduction: The compound can participate in reduction reactions, often involving single-electron transfer processes.
Substitution: Ligand exchange reactions can occur, where the iodide ligand is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides, thiolates, and phosphines can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium(IV) species, while reduction can produce titanium(II) complexes. Substitution reactions result in the formation of new titanocene derivatives with different ligands.
Wissenschaftliche Forschungsanwendungen
Titanocene(o-CH3NHSPh)I has several scientific research applications, including:
Chemistry: Used as a catalyst in organic synthesis, particularly in reactions involving single-electron transfer.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with biological molecules.
Medicine: Explored for its cytotoxic properties against cancer cells, with studies focusing on its mechanism of action and efficacy.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Titanocene(o-CH3NHSPh)I involves its interaction with molecular targets such as DNA and proteins. The compound can induce oxidative stress and generate reactive oxygen species, leading to cell damage and apoptosis. The titanium center plays a crucial role in mediating these effects through redox reactions and coordination with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Titanocene Dichloride: A well-known titanocene complex with similar catalytic and anticancer properties.
Titanocene Y: Another titanocene derivative with enhanced cytotoxic activity.
Titanocene X: Known for its ability to induce apoptosis in cancer cells.
Uniqueness
Titanocene(o-CH3NHSPh)I is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. The o-methylaminophenyl substituent enhances its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
122817-36-1 |
|---|---|
Molekularformel |
C17H17INSTi-5 |
Molekulargewicht |
442.2 g/mol |
IUPAC-Name |
cyclopenta-1,3-diene;2-methylazanidylbenzenethiolate;titanium;iodide |
InChI |
InChI=1S/C7H8NS.2C5H5.HI.Ti/c1-8-6-4-2-3-5-7(6)9;2*1-2-4-5-3-1;;/h2-5,9H,1H3;2*1-5H;1H;/q3*-1;;/p-2 |
InChI-Schlüssel |
JQFLNLZWNDXENE-UHFFFAOYSA-L |
Kanonische SMILES |
C[N-]C1=CC=CC=C1[S-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Ti].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


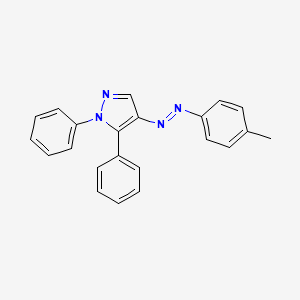
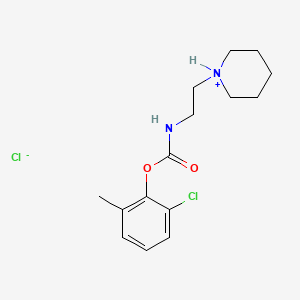
![Tricyclo[5.1.0.03,5]octane](/img/structure/B12807661.png)
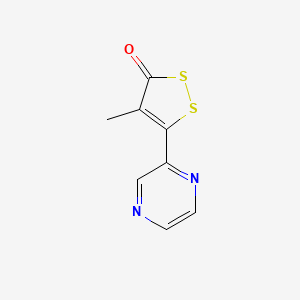
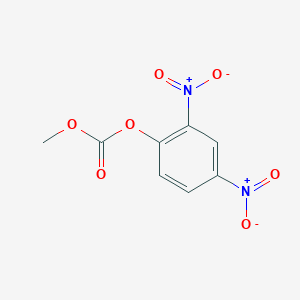
![N-[4-Nitro-5-(propan-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12807671.png)
![N-[3-[2-(2-ethoxyethoxy)ethoxy]propyl]-8-(3-octylthiiran-2-yl)octanamide](/img/structure/B12807676.png)

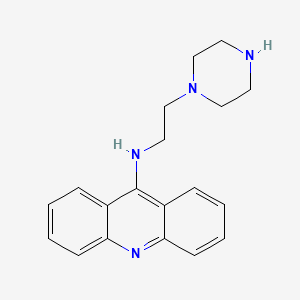
![(1S,2R,3S)-1-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]butane-1,2,3,4-tetrol](/img/structure/B12807706.png)
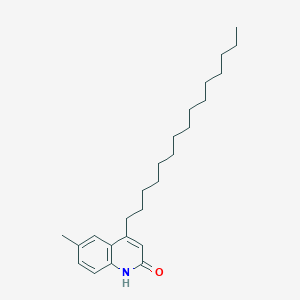
![2-{3,5-Dichloro-4-[(1,3-dibenzylimidazolidin-2-ylidene)amino]anilino}ethan-1-ol](/img/structure/B12807724.png)


